1-(4-Methoxybenzyl)-2-thiourea
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Overview
Description
1-(4-Methoxybenzyl)-2-thiourea is an organic compound characterized by the presence of a methoxybenzyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)-2-thiourea can be synthesized through the reaction of 4-methoxybenzylamine with thiocyanate compounds under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiourea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzyl)-2-thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxybenzyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- 1-(4-Methoxybenzyl)-3-thiourea
- 1-(4-Methoxybenzyl)-2-urea
- 1-(4-Methoxyphenyl)-2-thiourea
Comparison: 1-(4-Methoxybenzyl)-2-thiourea is unique due to the specific positioning of the methoxybenzyl group and the thiourea moiety. This configuration may confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methoxy group can influence the compound’s solubility and its ability to interact with biological targets.
Properties
IUPAC Name |
(4-methoxyphenyl)methylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZCBGTVXMSPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354225 |
Source
|
Record name | 1-(4-Methoxybenzyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37412-64-9 |
Source
|
Record name | 1-(4-Methoxybenzyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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